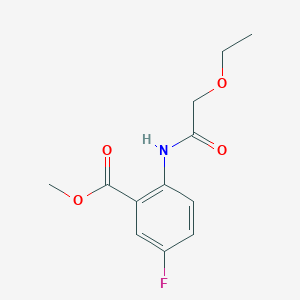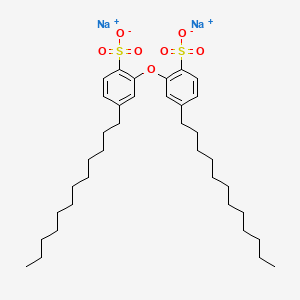![molecular formula C16H14O2S2 B13753883 1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone CAS No. 5335-82-0](/img/structure/B13753883.png)
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone is an organic compound with the molecular formula C16H14O2S2 It is characterized by the presence of two acetylphenyl groups connected via a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone typically involves the reaction of 4-acetylphenyl disulfide with appropriate reagents under controlled conditions. One common method involves the use of 4-aminoacetophenone and sodium azide, which are refluxed with triethyl orthoformate in an acidic medium . This reaction results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The acetyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and polymers.
Mécanisme D'action
The mechanism of action of 1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, which may influence various biochemical pathways. The compound’s acetyl groups can also participate in covalent modifications of proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diacetylbiphenyl: Similar structure but lacks the disulfide bond.
1,4-Diacetylbenzene: Contains acetyl groups but has a simpler structure without the disulfide linkage.
Uniqueness
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone is unique due to the presence of both acetyl groups and a disulfide bond, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
5335-82-0 |
|---|---|
Formule moléculaire |
C16H14O2S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-[4-[(4-acetylphenyl)disulfanyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14O2S2/c1-11(17)13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 |
Clé InChI |
KIRIOGATKMSJIW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)

![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)





